molecular formula C9H10O3 B1196125 Methyl 4-methylsalicylate CAS No. 4670-56-8

Methyl 4-methylsalicylate

Cat. No. B1196125
Key on ui cas rn: 4670-56-8
M. Wt: 166.17 g/mol
InChI Key: UITFCFWKYAOJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102697B2

Procedure details

Iodomethane (22.6 mL, 362 mmol, 1.1 equiv) was added to a suspension of 4-methylsalicylic acid (50.0 g, 329 mmol, 1 equiv) and lithium carbonate (26.8 g, 362 mmol, 1.1 equiv) in dimethylformamide (450 mL) at 23° C. The reaction flask was heated in an oil bath at 60° C. After 3.5 h, the warm suspension was partitioned carefully between ice water (500 mL) and ethyl acetate (800 mL). The layers were separated. The aqueous layer was extracted with ethyl acetate (800 mL). The organic layers were combined. The combined solution was washed sequentially with water (2×500 mL) then saturated aqueous sodium chloride solution (500 mL) and the washed solution was dried over sodium sulfate. The dried solution was filtered and the filtrate was concentrated. A small sample of the product (˜50 mg) was purified by flash-column chromatography (2% ethyl acetate-hexanes) and was characterized by 1H NMR, 13C NMR, IR, and HRMS. The balance of the product, methyl 2-hydroxy-4-methylbenzoate, was used directly in the next reaction without purification. TLC: (2% ethyl acetate-hexanes) Rf=0.15 (CAM); 1H NMR (500 MHz, CDCl3) δ: 10.70 (s, 1H), 7.70 (d, 1H, J=8.4 Hz), 6.79 (s, 1H), 6.69 (d, 1H, J=7.7 Hz), 3.92 (s, 3H), 2.34 (s, 3H); 13C NMR (125 MHz, CDCl3) δ: 170.5, 161.5, 147.0, 129.6, 120.4, 117.7, 109.8, 52.0, 21.8; FTIR (neat), cm−1: 3186 (m), 2956 (m), 1672 (s), 1623 (m), 1579 (m), 1504 (m), 1441 (s), 1338 (s), 1298 (s), 1250 (s), 1215 (s), 1157 (s), 1096 (s), 906 (s), 780 (s); HRMS (ESI): Calcd for (C9H10O3+H)+ 167.0703, found 167.0698.
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
22.6 mL
Type
reactant
Reaction Step Eleven
Quantity
50 g
Type
reactant
Reaction Step Eleven
Quantity
26.8 g
Type
reactant
Reaction Step Eleven
Quantity
450 mL
Type
solvent
Reaction Step Eleven
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
IC.[CH3:3][C:4]1[CH:5]=[C:6]([OH:13])[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9].[C:14](=O)([O-])[O-].[Li+].[Li+]>CN(C)C=O>[OH:13][C:6]1[CH:5]=[C:4]([CH3:3])[CH:12]=[CH:11][C:7]=1[C:8]([O:10][CH3:14])=[O:9] |f:2.3.4|

Inputs

Step One
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
22.6 mL
Type
reactant
Smiles
IC
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
26.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Li+].[Li+]
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C=O)C
Step Twelve
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the warm suspension was partitioned carefully between ice water (500 mL) and ethyl acetate (800 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (800 mL)
WASH
Type
WASH
Details
The combined solution was washed sequentially with water (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride solution (500 mL) and the washed solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
A small sample of the product (˜50 mg) was purified by flash-column chromatography (2% ethyl acetate-hexanes)
CUSTOM
Type
CUSTOM
Details
The balance of the product, methyl 2-hydroxy-4-methylbenzoate, was used directly in the next reaction without purification

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
OC1=C(C(=O)OC)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.